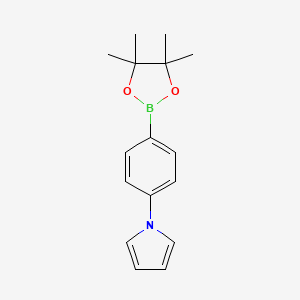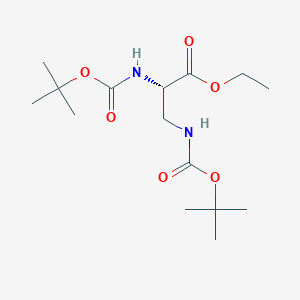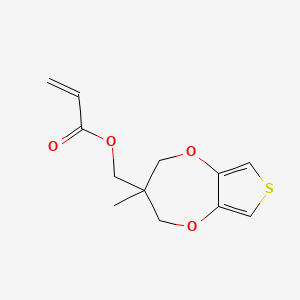![molecular formula C11H19NO2S B6318899 t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1520084-33-6](/img/structure/B6318899.png)
t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a bicyclic scaffold at its core . The InChI code for a similar compound, tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+ .Wissenschaftliche Forschungsanwendungen
T-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry. In addition, this compound has been used as a tool to study the mechanism of enzyme-catalyzed reactions.
Wirkmechanismus
Target of Action
The primary target of t-Butyl 3-thia-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of t-Butyl 3-thia-8-azabicyclo[32It can be inferred that the compound may interact with its targets in a manner similar to other tropane alkaloids, given its structural similarity .
Biochemical Pathways
The specific biochemical pathways affected by t-Butyl 3-thia-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may affect similar biochemical pathways .
Result of Action
The molecular and cellular effects of t-Butyl 3-thia-8-azabicyclo[32It’s known that compounds with the 8-azabicyclo[321]octane scaffold, like tropane alkaloids, display a wide array of interesting biological activities .
Vorteile Und Einschränkungen Für Laborexperimente
T-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate is a useful reagent for laboratory experiments due to its high solubility in organic solvents and its relatively low melting point. It is also relatively stable and can be stored for long periods of time. However, it is important to note that this compound is a toxic compound and should be handled with care.
Zukünftige Richtungen
The potential applications of t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate are numerous. It can be used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a tool to study the mechanism of enzyme-catalyzed reactions. In addition, this compound can be used to study the biochemical and physiological effects of various compounds. Furthermore, this compound can be used to study the effects of drugs on the central nervous system. Finally, this compound can be used to study the effects of environmental pollutants on cells and tissues.
Synthesemethoden
T-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate can be synthesized from 3-thia-8-azabicyclo[3.2.1]octane (TABC) and t-butyl chloride. The reaction is performed in the presence of a base, such as potassium carbonate, and a solvent, such as dichloromethane. The reaction is carried out at room temperature and yields this compound in a high yield.
Eigenschaften
IUPAC Name |
tert-butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c1-11(2,3)14-10(13)12-8-4-5-9(12)7-15-6-8/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCMYIYCDDWSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6318858.png)






